

# Application Notes and Protocols for uPSEM792-Mediated Neuronal Silencing

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## Compound of Interest

Compound Name: uPSEM792

Cat. No.: B12372750

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These application notes provide a comprehensive guide for utilizing **uPSEM792**, a potent and selective agonist for the pharmacologically selective actuator module (PSAM) PSAM<sup>4</sup>-GlyR, to achieve chemogenetic silencing of specific neuronal populations in preclinical research.

## Introduction

Chemogenetics offers a powerful approach for remotely controlling neuronal activity in a targeted and reversible manner. The PSAM<sup>4</sup>-GlyR/**uPSEM792** system represents a significant advancement in this field, enabling precise silencing of neurons with high potency and selectivity. PSAM<sup>4</sup>-GlyR is an engineered ligand-gated ion channel, a chimera of a modified  $\alpha 7$  nicotinic acetylcholine receptor ligand-binding domain and the chloride-permeable glycine receptor ion pore.<sup>[1][2][3]</sup> The agonist, **uPSEM792**, is a synthetic small molecule designed to specifically activate PSAM<sup>4</sup>-GlyR at nanomolar concentrations, leading to an influx of chloride ions and subsequent hyperpolarization and inhibition of neuronal firing.<sup>[4][5]</sup>

However, it is crucial to note that the inhibitory effect of PSAM<sup>4</sup>-GlyR activation is dependent on the intrinsic chloride gradient of the target neuron. In certain neuronal populations, such as dopamine D1 receptor-expressing medium spiny neurons (D1-MSNs), activation of PSAM<sup>4</sup>-GlyR with **uPSEM792** has been observed to cause depolarization and even neuronal activation.<sup>[1][6]</sup> This is attributed to a rightward shift in the chloride reversal potential in these cells.<sup>[1]</sup> Therefore, careful validation of the silencing effect in the specific neuronal population of interest is an essential prerequisite for any experiment.

## Data Presentation

### uPSEM792 Properties and In Vivo Efficacy

Parameter	Value	Species	Notes
Binding Affinity (K <sub>i</sub> )	0.7 nM	-	For PSAM <sup>4</sup> -GlyR.[7]
Agonist Selectivity	>10,000-fold	-	Over $\alpha$ -7-GlyR, $\alpha$ 7-5HT3R, and 5-HT3R.[4]
230-fold	-	Over $\alpha$ 4 $\beta$ 2 nAChR.[4]	
Lowest Effective Dose (LED) (i.p.)	1 mg/kg	Mouse	Elicited durable responses of 3–4 hours.[8]
Effective Dose for Strong Silencing (i.p.)	3 mg/kg	Mouse	Used for in vivo calcium imaging experiments in the hippocampus.[8][9]
Administration Route	Intraperitoneal (i.p.), Subcutaneous (s.c.), Intravenous (i.v.)	Mouse, Rhesus Monkey	

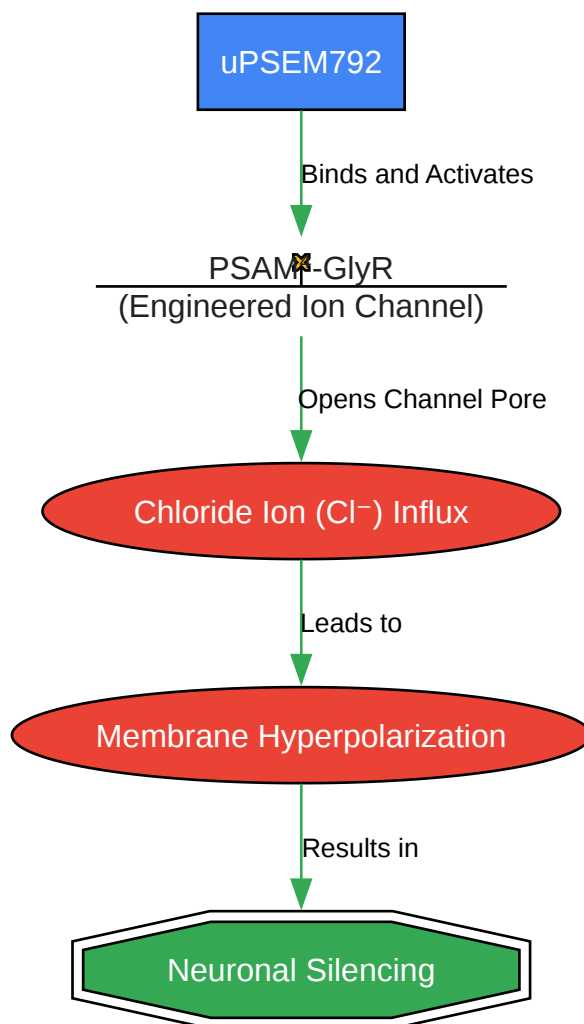
### Pharmacokinetics of uPSEM792 in Rhesus Monkeys (0.87 mg/kg, s.c.)

Parameter	Value
T <sub>max</sub> (plasma)	15 min
C <sub>max</sub> (plasma)	390.4 ng/mL
AUC (plasma)	133.24 ng/(mL·h)
Brain Microdialysate Concentration (putamen)	150-254 nM (45-125 min post-injection)

Data from[10]

## Signaling Pathway and Experimental Workflow

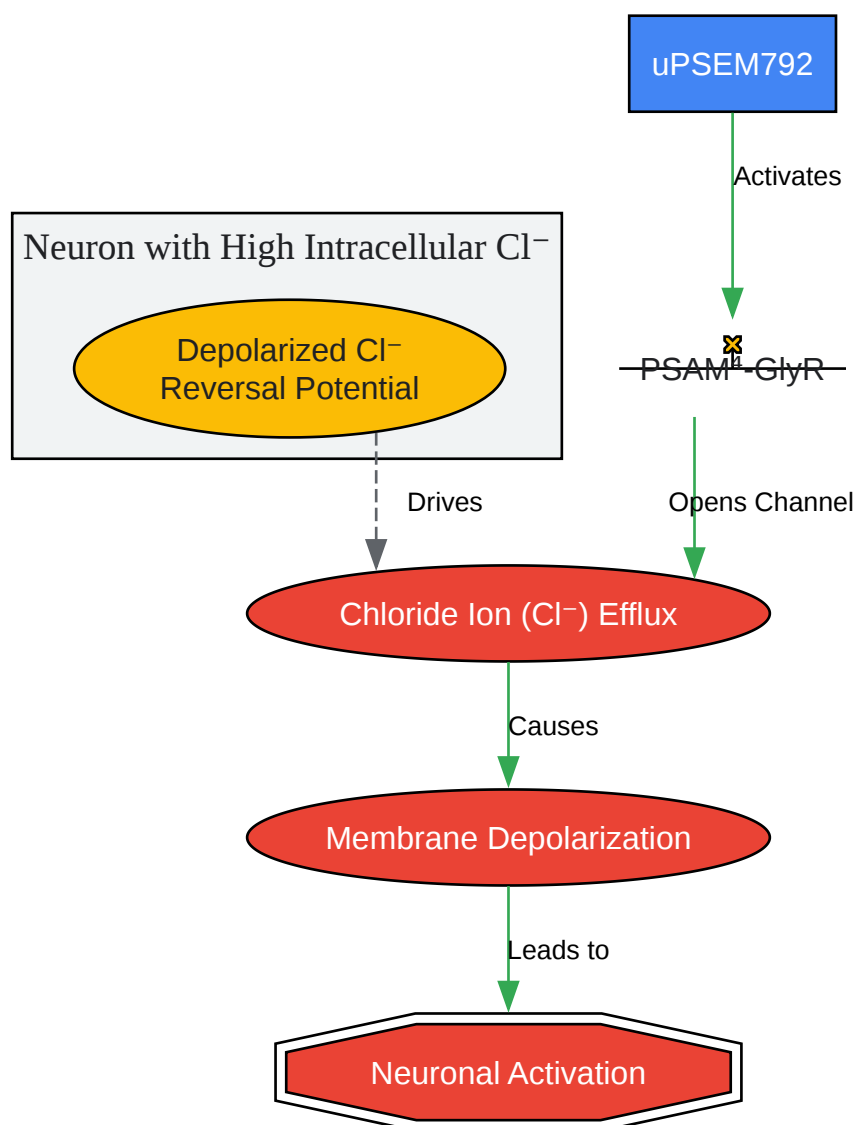
### uPSEM792 Signaling Pathway for Neuronal Silencing

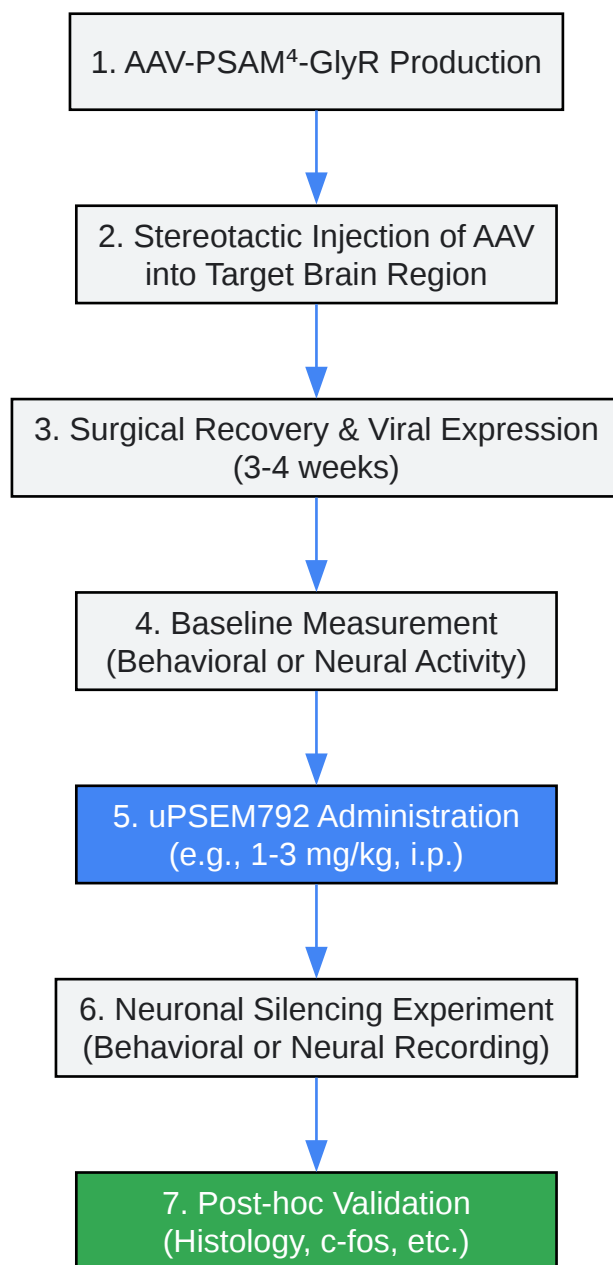


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Caption: Canonical signaling pathway for **uPSEM792**-mediated neuronal silencing.

### Alternative Pathway: uPSEM792-Induced Neuronal Activation





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## References

- 1. Chemotagging: a chemogenetic approach for identifying cell types with in vivo calcium imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo calcium imaging of the L4 sensory ganglion in mice [protocols.io]
- 3. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Excitation of medium spiny neurons by 'inhibitory' ultrapotent chemogenetics via shifts in chloride reversal potential | eLife [elifesciences.org]
- 5. uPSEM792 hydrochloride | Ultrapotent PSAM agonist | Hello Bio [hellobio.com]
- 6. Intracranial Stereotactic Injection of Adeno-Associated Viral Vectors Protocol - Creative Biogene [creative-biogene.com]
- 7. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Synthesis and preclinical evaluation of [<sup>11</sup>C]uPSEM792 for PSAM4-GlyR based chemogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Ultrapotent Chemogenetic Ligands for Research Applications in Nonhuman Primates - PMC [pmc.ncbi.nlm.nih.gov]
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